Fmoc-Lys(Fmoc)-Lys(1)-Unk.Fmoc-Lys(Fmoc)-(1)
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Overview
Description
Fmoc-Lys(Fmoc)-Lys(1)-Unk.Fmoc-Lys(Fmoc)-(1) is a synthetic peptide derivative. The term “Fmoc” refers to the 9-fluorenylmethoxycarbonyl group, which is commonly used as a protective group in peptide synthesis. Lysine (Lys) is an essential amino acid, and the compound appears to have multiple lysine residues with Fmoc protection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Fmoc)-Lys(1)-Unk.Fmoc-Lys(Fmoc)-(1) typically involves solid-phase peptide synthesis (SPPS). The process includes:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: (in this case, Fmoc-protected lysine).
Deprotection steps: to remove the Fmoc group after each coupling.
Cleavage from the resin: and final deprotection to yield the desired peptide.
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the peptide.
Chemical Reactions Analysis
Types of Reactions
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds using coupling reagents like HBTU or DIC.
Cleavage Reactions: Cleavage from the resin using strong acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
HBTU/DIC: Common coupling reagents.
TFA: Used for cleavage from the resin.
Major Products Formed
The major product is the desired peptide, Fmoc-Lys(Fmoc)-Lys(1)-Unk.Fmoc-Lys(Fmoc)-(1), along with by-products from side reactions and incomplete couplings.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as an intermediate in the synthesis of more complex peptides and proteins.
Biology
Protein Engineering: Studied for its role in protein structure and function.
Medicine
Drug Development:
Industry
Biotechnology: Used in the production of synthetic peptides for various applications.
Mechanism of Action
The mechanism of action of Fmoc-Lys(Fmoc)-Lys(1)-Unk.Fmoc-Lys(Fmoc)-(1) would depend on its specific application. Generally, peptides can interact with biological targets such as enzymes, receptors, or other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Fmoc)-Lys(Fmoc): Another Fmoc-protected lysine derivative.
Fmoc-Lys(Fmoc)-Lys(1): A simpler version with fewer Fmoc groups.
Uniqueness
Fmoc-Lys(Fmoc)-Lys(1)-Unk.Fmoc-Lys(Fmoc)-(1) is unique due to its specific sequence and multiple Fmoc protections, which may confer distinct properties in peptide synthesis and applications.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-6-[[(2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoyl]amino]-1-[[(2,4-dimethoxyphenyl)-[4-[2-(methylamino)-2-oxoethoxy]phenyl]methyl]amino]-1-oxohexan-2-yl]amino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H98N8O15/c1-97-88(105)59-115-61-47-45-60(46-48-61)89(79-50-49-62(113-2)54-87(79)114-3)104-92(108)85(101-91(107)86(103-96(112)119-58-83-77-40-18-10-32-69(77)70-33-11-19-41-78(70)83)44-22-25-53-100-94(110)117-56-81-73-36-14-6-28-65(73)66-29-7-15-37-74(66)81)43-20-23-51-98-90(106)84(102-95(111)118-57-82-75-38-16-8-30-67(75)68-31-9-17-39-76(68)82)42-21-24-52-99-93(109)116-55-80-71-34-12-4-26-63(71)64-27-5-13-35-72(64)80/h4-19,26-41,45-50,54,80-86,89H,20-25,42-44,51-53,55-59H2,1-3H3,(H,97,105)(H,98,106)(H,99,109)(H,100,110)(H,101,107)(H,102,111)(H,103,112)(H,104,108)/t84-,85-,86-,89?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEXTERUUYJKMK-YZKWLGBJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)NC(=O)C(CCCCNC(=O)C(CCCCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)NC(=O)C(CCCCNC(=O)OCC9C1=CC=CC=C1C1=CC=CC=C91)NC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)COC1=CC=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)NC(=O)[C@H](CCCCNC(=O)[C@H](CCCCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)NC(=O)[C@H](CCCCNC(=O)OCC9C1=CC=CC=C1C1=CC=CC=C91)NC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H98N8O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1603.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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